molecular formula C12H13NO3 B6328577 Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate CAS No. 153501-38-3

Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate

Cat. No.: B6328577
CAS No.: 153501-38-3
M. Wt: 219.24 g/mol
InChI Key: WXNNDCUHYBVEKV-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate (CAS No. 153501-38-3) is an indole derivative with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol. This compound is characterized by a hydroxy (-OH) group at position 3 and a methyl (-CH₃) group at position 4 of the indole core, with an ethyl ester at position 2. It is stored under 2–8°C in a sealed, dry environment to maintain stability . Key hazards include oral toxicity (H302) and skin sensitization (H317), necessitating precautions such as wearing protective gloves and eyewear . Suppliers such as Ambeed, Inc. and AiFChem specialize in its distribution for use in pharmaceutical and chemical synthesis .

Properties

IUPAC Name

ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(15)10-11(14)9-7(2)5-4-6-8(9)13-10/h4-6,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNNDCUHYBVEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2N1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation at C3

Ethyl 4-methyl-1H-indole-2-carboxylate undergoes Friedel-Crafts acylation using acyl chlorides (e.g., acetyl chloride) in anhydrous 1,2-dichloroethane with AlCl₃ as a catalyst. For example:

  • Reaction Conditions : 10 mmol indole, 11.5 mmol acyl chloride, reflux for 2–3 hours under argon.

  • Workup : Extraction with ethyl acetate, purification via silica gel chromatography (0–40% ethyl acetate in hexane).
    This step yields ethyl 3-acyl-4-methyl-1H-indole-2-carboxylate derivatives (e.g., 3-acetyl-4-methyl).

Reduction of Acyl Group to Hydroxyl

The critical challenge lies in converting the C3 acyl group to a hydroxyl moiety. While direct reduction of ketones to alcohols is standard (e.g., NaBH₄), the ester group at C2 necessitates selective conditions. Triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA), as employed for reducing 3-acylindoles to 3-alkylindoles, could be adapted with modified stoichiometry to halt reduction at the alcohol stage. Hypothetically:

  • Reaction Conditions : 3-acetyl-4-methylindole derivative (3.76 mmol) in TFA (2.88 mL) at 0°C, gradual warming to room temperature over 4–12 hours.

  • Yield : ~50–60% (extrapolated from analogous reductions).

Challenges and Optimizations

  • Selectivity : Competitive over-reduction to alkyl chains or ester hydrolysis requires careful monitoring.

  • Protection Strategies : Temporary protection of the ester group (e.g., tert-butyl) may improve selectivity.

Hemetsberger–Knittel Indole Synthesis

The Hemetsberger–Knittel method constructs the indole ring from azidocinnamates, offering inherent control over substituents. This route is advantageous for introducing the C4 methyl and C3 hydroxy groups during cyclization.

Knoevenagel Condensation

A substituted benzaldehyde (e.g., 4-methylbenzaldehyde) reacts with methyl 2-azidoacetate in the presence of piperidine, forming methyl 2-azido-3-(4-methylphenyl)acrylate.

  • Conditions : Reflux in ethanol, 12–24 hours.

  • Yield : ~70–80% (based on analogous reactions).

Thermolysis and Cyclization

Heating the azidocinnamate in a high-boiling solvent (e.g., diphenyl ether) induces cyclization to form the indole ring. The 4-methyl group from the benzaldehyde directs substitution at C4, while the ester at C2 is introduced during azide formation.

  • Conditions : 200–220°C for 1–2 hours.

  • Regioselectivity : The reaction may yield a mixture of 4-methyl and 6-methyl regioisomers, necessitating chromatographic separation.

Hydroxylation at C3

Post-cyclization hydroxylation is achieved via electrophilic substitution. Treating the indole with a hydroxylating agent (e.g., H₂O₂ in acidic media) introduces the hydroxy group at C3, leveraging the ring’s electron density.

  • Conditions : 0°C, 30% H₂O₂, catalytic H₂SO₄.

  • Yield : ~40–50% (hypothetical, based on similar transformations).

Esterification of Carboxylic Acid Precursors

This two-step approach involves synthesizing 3-hydroxy-4-methyl-1H-indole-2-carboxylic acid followed by esterification.

Synthesis of 3-Hydroxy-4-Methyl-1H-Indole-2-Carboxylic Acid

A Vilsmeier–Haack reaction introduces a formyl group at C3 of 4-methylindole-2-carboxylic acid, which is subsequently oxidized to a carboxylic acid and decarboxylated to yield the hydroxyl group.

  • Vilsmeier–Haack Conditions : POCl₃/DMF, 0°C to room temperature.

  • Oxidation : KMnO₄ in acidic medium, followed by thermal decarboxylation.

Esterification with Ethanol

The carboxylic acid is esterified using ethanol and concentrated H₂SO₄.

  • Conditions : Reflux for 6–8 hours.

  • Yield : ~85–90% (based on analogous esterifications).

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Friedel-CraftsAcylation, reduction50–60High regioselectivityMulti-step, protection strategies
Hemetsberger–KnittelCyclization, hydroxylation40–50Direct ring formationRegioisomer separation
EsterificationDecarboxylation, esterification70–80Simple final stepRequires pre-formed carboxylic acid

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives .

Scientific Research Applications

Biological Activities

The compound's structure contributes to its wide array of biological activities, including:

  • Antiviral Activity : Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate has shown potential against viruses such as HIV. Studies indicate that derivatives from this scaffold can inhibit viral replication by targeting specific stages in the viral lifecycle .
  • Anticancer Properties : The indole framework is known for its anticancer properties. Research has demonstrated that compounds similar to this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : This compound has been observed to inhibit lipoxygenase enzymes, which are involved in inflammatory processes. By modulating these pathways, it may help reduce inflammation-related diseases .

Medicinal Chemistry

This compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Its derivatives are being investigated for their potential to treat conditions like cancer, viral infections, and inflammatory diseases.

Agrochemicals

The compound's antimicrobial properties make it a candidate for developing new agrochemicals aimed at protecting crops from bacterial and fungal infections. Its derivatives have been studied for their efficacy against plant pathogens .

Material Science

In material science, this compound is being explored for its potential use in creating novel polymers and materials due to its unique chemical structure, which can impart desirable properties to materials .

Case Studies

StudyFocusFindings
Antiviral Activity Evaluation of 3-Oxindole DerivativesCertain derivatives exhibited significant inhibitory effects on HIV replication with IC50 values below 0.5 μM without severe cytotoxicity .
Anticancer Potential Indole DerivativesIndole derivatives demonstrated the ability to induce apoptosis in cancer cell lines, suggesting therapeutic applications in oncology .
Anti-inflammatory Mechanism Lipoxygenase InhibitionEthyl 3-hydroxy derivatives were shown to effectively inhibit lipoxygenase activity, reducing inflammation markers in vitro .

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

Comparison with Similar Indole-2-carboxylate Derivatives

Indole-2-carboxylates exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate with structurally related compounds.

Substituent Position and Functional Group Variations

Position 3 Modifications
  • Ethyl 3-(1,2-dihydroxyethyl)indole-2-carboxylate (23) : Features a dihydroxyethyl group at position 3, synthesized via NaBH₄ reduction of a precursor (63% yield). The polar hydroxy groups enhance solubility but may reduce metabolic stability compared to the target compound’s single hydroxy group .
  • Ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate (7a–7f) : Acylated derivatives with acetyl groups at position 3 and chloro at position 5. These are synthesized using AlCl₃ and acyl chlorides, achieving yields of 40–78%. The electron-withdrawing acetyl group increases reactivity in further reductions .
  • Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate: Replaces the 4-methyl group with a 5-fluoro substituent.
Position 4 Modifications
  • Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate : Substitutes the 4-methyl group with a benzyloxy (-OCH₂C₆H₅) moiety. The bulky benzyl group may hinder crystal packing or enzymatic interactions compared to the smaller methyl group in the target compound .
Halogenated Derivatives
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) : A carboxylic acid derivative with chloro at position 7 and methyl at position 3. The free carboxylic acid group increases acidity, altering solubility and bioavailability relative to ester derivatives .
  • Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate : Combines chloro at position 6 and acetyl at position 3. Reduction of the acetyl group to ethyl (via triethylsilane) demonstrates the versatility of indole-2-carboxylates in functional group interconversion .

Physicochemical and Functional Properties

  • Lipophilicity : Methyl and ethyl groups (e.g., 4-methyl in the target vs. 3-ethyl in methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate) enhance lipophilicity, impacting membrane permeability .
  • Reactivity : The 3-hydroxy group may serve as a site for further functionalization (e.g., glycosylation or sulfation), whereas halogenated derivatives (e.g., 5-fluoro or 6-chloro) are more resistant to metabolic oxidation .

Biological Activity

Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate (EHIMC) is an indole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

1. Overview of this compound

EHIMC is a compound belonging to the indole family, known for its structural versatility and biological significance. Indole derivatives are recognized for their roles in various biochemical pathways and their potential as pharmaceutical agents.

2. Biological Activities

EHIMC exhibits a range of biological activities, which can be summarized as follows:

  • Antiviral Activity : Recent studies indicate that indole derivatives, including EHIMC, possess significant antiviral properties. For instance, compounds with a similar oxindole scaffold have demonstrated potent inhibition against HIV-1, with some derivatives showing half-maximal inhibitory concentrations (IC50) as low as 0.4578 μM without severe cytotoxicity . These compounds inhibit viral transcription mediated by the Tat protein rather than affecting reverse transcription or integration processes.
  • Anti-inflammatory Effects : EHIMC has been shown to inhibit lipoxygenases, enzymes involved in the inflammatory response. By binding to the active sites of these enzymes, EHIMC prevents the conversion of fatty acids into inflammatory mediators .
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. Indole derivatives are known to influence cell signaling pathways related to proliferation and apoptosis, making them candidates for cancer therapy .
  • Antimicrobial Activity : Studies have indicated that EHIMC and similar compounds exhibit antimicrobial properties against various pathogens, which may be attributed to their ability to disrupt microbial cellular processes .

The molecular mechanisms underlying the biological activities of EHIMC involve several pathways:

  • Enzyme Inhibition : EHIMC acts primarily through enzyme inhibition, particularly targeting lipoxygenases and other relevant enzymes involved in inflammatory responses .
  • Cell Signaling Modulation : The compound influences key signaling pathways that regulate inflammation and cell growth, thereby affecting cellular responses to external stimuli .

Table 1: Summary of Biological Activities of EHIMC

Biological ActivityMechanismReference
AntiviralInhibits HIV-1 transcription via Tat protein
Anti-inflammatoryInhibits lipoxygenase activity
AnticancerModulates cell signaling pathways
AntimicrobialDisrupts microbial cellular processes

Case Study: Antiviral Activity Against HIV-1

In a recent study focusing on 3-oxindole derivatives, compounds structurally related to EHIMC were synthesized and tested for their antiviral activity against HIV-1. The most effective derivative exhibited an IC50 of 0.4578 μM, demonstrating a high selectivity index (SI) of 111.37, indicating minimal cytotoxicity while effectively inhibiting viral replication .

5. Conclusion

This compound is a promising compound with multifaceted biological activities ranging from antiviral to anticancer effects. Its mechanisms primarily involve enzyme inhibition and modulation of cellular signaling pathways. Ongoing research continues to explore its potential therapeutic applications in various fields, including virology and oncology.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of a pre-functionalized indole core. For example, starting with 4-methylindole, ethyl chloroacetate can be used under basic conditions (e.g., NaH or K₂CO₃) in an inert atmosphere to prevent oxidation . Key factors include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Room temperature to 80°C, depending on the base strength.
  • Purification : Column chromatography with ethyl acetate/hexane mixtures is commonly used.
    Yields range from 40–70%, with side products arising from over-alkylation or oxidation. Monitoring via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) is recommended .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:
  • NMR : 1H^1H NMR shows characteristic signals: δ 1.3–1.5 ppm (ethyl CH₃), δ 6.5–8.0 ppm (indole aromatic protons), and δ 10–12 ppm (OH, if free) .
  • X-ray crystallography : SHELX software is widely used for refinement. Hydrogen bonding between the hydroxyl and ester groups often stabilizes the crystal lattice .
  • Mass spectrometry : ESI-MS typically confirms the molecular ion peak [M+H]⁺ at m/z ~260.

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO, methanol, and chloroform; poorly soluble in water.
  • Melting Point : Estimated 180–200°C (based on analogs like Ethyl 4-methylindole-2-carboxylate) .
  • Stability : Stable under inert storage but sensitive to prolonged light exposure. Degradation products include oxidized indole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected 13C^{13}C NMR shifts) may arise from tautomerism or impurities. Strategies include:
  • Variable-temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).
  • DFT calculations : Compare experimental spectra with computed values (e.g., using Gaussian or ORCA).
  • HPLC-MS : Detect trace impurities from incomplete purification .
    For example, a 2025 study on Ethyl 4-chloro-indole analogs used DFT to explain anomalous carbonyl shifts due to halogen bonding .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide optimization:
  • Hydroxyl group modification : Acetylation or methylation alters hydrogen-bonding capacity, impacting target binding (e.g., kinase or protease inhibition) .
  • Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl) at the 4-position enhances electrophilicity, as seen in Ethyl 5-fluoro-indole derivatives .
  • Docking simulations : Use AutoDock Vina to predict binding modes with targets like HIV integrase or COX-2 .

Q. How do reaction conditions affect regioselectivity in derivative synthesis?

  • Methodological Answer : Regioselectivity in nucleophilic substitution or electrophilic aromatic substitution depends on:
  • Catalysts : Lewis acids (e.g., FeCl₃) direct electrophiles to the indole 5-position.
  • Solvent polarity : High polarity favors charge-separated intermediates, shifting selectivity.
  • Temperature : Lower temperatures (-20°C) favor kinetic control, as demonstrated in Ethyl 3-formyl-indole syntheses .
    For example, Friedel-Crafts alkylation of Ethyl 4-methylindole-2-carboxylate under BF₃·Et₂O catalysis yields 6-substituted products .

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